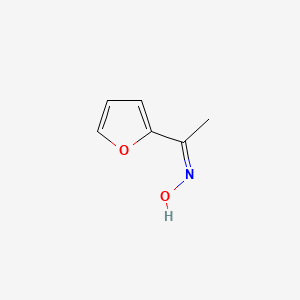

(Z)-1-(furan-2-yl)ethanone oxime

Description

(Z)-1-(furan-2-yl)ethanone oxime is an oxime derivative characterized by a furan ring substituted at the 2-position and a ketoxime group in the Z-configuration. Its molecular formula is C₉H₉NO₂ (Mr = 175.18 g/mol), with a monoclinic crystal structure (space group P2₁/c) confirmed by X-ray diffraction studies . The Z-isomer is stabilized by intramolecular hydrogen bonding between the oxime hydroxyl (N–OH) and the carbonyl oxygen, a feature critical to its conformational stability and reactivity. This compound serves as a precursor or intermediate in synthesizing bioactive molecules, particularly in antifungal and heterocyclic chemistry.

Properties

IUPAC Name |

(NZ)-N-[1-(furan-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUXWEHXMOUJCX-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5007-50-1 | |

| Record name | 2-Acetylfuran oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(Z)-1-(furan-2-yl)ethanone oxime, also known as 1-(furan-2-yl)ethanone oxime, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is CHNO, with a molecular weight of approximately 139.13 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The oxime functional group can form hydrogen bonds and participate in nucleophilic attack, influencing enzyme activities and cellular pathways. This interaction is crucial in mediating the compound's effects on cell viability and proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects on human cervical adenocarcinoma (HeLa) cells. The findings indicated that the compound reduced cell viability significantly at concentrations ranging from 50 to 250 μg/mL, with an EC50 value around 30 µM after 72 hours of treatment .

| Compound | Cell Line | Concentration (μg/mL) | EC50 (μM) | Viability (%) |

|---|---|---|---|---|

| This compound | HeLa | 50-250 | 30 | <20% at 100 μg/mL |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. In vitro studies showed that derivatives of this compound could inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

- Cytotoxicity Evaluation : A comprehensive study on the cytotoxic effects of several oxime derivatives, including this compound, reported significant reductions in cell viability across different cancer cell lines. The study highlighted that while some compounds showed preferential toxicity towards cancer cells, others affected normal cells similarly .

- Structure-Activity Relationship : Another investigation focused on the structure-activity relationship of various oximes, revealing that modifications to the furan ring could enhance biological activity. This emphasizes the importance of chemical structure in determining the efficacy of this compound and its derivatives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of (Z)-1-(furan-2-yl)ethanone Oxime with Analogues

Physicochemical Properties

- Solubility : Fluorinated analogs (e.g., 2,4-difluorophenyl) exhibit improved aqueous solubility compared to chlorinated or furan-based derivatives, critical for drug formulation .

- Thermal Stability: Intramolecular hydrogen bonding in this compound enhances thermal stability (decomposition >200°C), whereas nitro-substituted analogs (e.g., 2-bromo-5-nitrophenyl) show lower stability due to electron-deficient aromatic systems .

Key Research Findings

- Antifungal Lead Optimization: Sertaconazole (derived from (Z)-1-(2,4-dichlorophenyl)ethanone oxime) was advanced to clinical trials due to its potency against dermatophytes (MIC₉₀ = 0.5 µg/mL), outperforming furan-2-yl analogs lacking halogen substituents .

- Structural Insights : X-ray studies confirm that Z-isomers form stronger hydrogen-bonded networks than E-isomers, influencing crystallinity and bioavailability .

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 2-acetylfuran (1.0 equiv) is refluxed with hydroxylamine hydrochloride (1.2 equiv) in aqueous ethanol (50% v/v) for 4–6 hours. The pH is maintained at 4.5–5.0 using sodium acetate to accelerate the reaction while minimizing side reactions. The (Z)-isomer predominates under these conditions due to steric stabilization of the syn-periplanar configuration between the furan oxygen and the oxime hydroxyl group.

Post-reaction, the mixture is cooled to induce crystallization. The crude product is filtered and recrystallized from a hexane-ethyl acetate (3:1) mixture, yielding pale-yellow crystals with a melting point of 98–100°C.

Stereoselective Synthesis and Isomer Control

The (Z)-configuration of 1-(furan-2-yl)ethanone oxime is thermodynamically favored in polar protic solvents due to intramolecular hydrogen bonding between the oxime hydroxyl and the furan oxygen. However, kinetic control via low-temperature reactions or Lewis acid catalysis can alter the (Z)/(E) ratio.

Solvent Effects on Stereochemistry

Studies comparing aprotic (e.g., DMF, THF) and protic (e.g., ethanol, water) solvents reveal that protic media enhance (Z)-selectivity by stabilizing the transition state through hydrogen bonding. For instance, reactions in ethanol at 60°C yield >85% (Z)-isomer, whereas DMF under identical conditions produces a near 1:1 ratio.

Catalytic Approaches

The use of transition metal complexes, such as Fe(AcAc)₃ or CuSO₄, accelerates oximation while marginally improving (Z)-selectivity (up to 90%). These catalysts likely coordinate the carbonyl oxygen, polarizing the C=O bond and facilitating nucleophilic attack by hydroxylamine.

Purification and Analytical Characterization

Chromatographic Separation

Silica gel column chromatography with chloroform-methanol (95:5) effectively separates (Z)- and (E)-isomers, with the (Z)-isomer eluting first due to its lower polarity. HPLC analysis using a C18 column and acetonitrile-water (70:30) mobile phase confirms ≥98% purity for the isolated (Z)-isomer.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 1.6 Hz, 1H, furan H-5), 6.68 (dd, J = 3.2, 1.6 Hz, 1H, furan H-4), 6.51 (d, J = 3.2 Hz, 1H, furan H-3), 2.32 (s, 3H, CH₃).

-

IR (KBr) : 3250 cm⁻¹ (O–H stretch), 1640 cm⁻¹ (C=N stretch), 1015 cm⁻¹ (furan ring).

Industrial-Scale Production and Challenges

While laboratory-scale synthesis is well-established, industrial production of this compound faces challenges in cost-effective purification and isomer separation. Patent WO2021171301A1 describes a scalable method for related oximes using Grignard reagent intermediates, though adaptations for furan derivatives remain unexplored.

Applications and Derivatives

The (Z)-isomer serves as a precursor for benzimidazole-furan hybrids, such as 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone O-alkyloximes, which exhibit antimicrobial and anticancer activities. These derivatives are synthesized via alkylation of the oxime hydroxyl group using NaH and alkyl halides in DMF.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NH₂OH·HCl, NaOAc | Ethanol | 70°C, 5 hr | ~75 | |

| NH₂OH·HCl, NaOH | H₂O/EtOH | 80°C, 6 hr | ~68 |

Basic: How is the (Z)-isomer distinguished from the (E)-isomer in structural characterization?

Answer:

- NMR Spectroscopy : The (Z)-isomer shows distinct chemical shifts for the oxime proton (δ ~10–11 ppm) due to intramolecular hydrogen bonding between the oxime -OH and furan oxygen .

- X-ray Crystallography : Confirms spatial arrangement, with the (Z)-isomer exhibiting a planar configuration favoring hydrogen-bonded networks .

Basic: What experimental techniques differentiate (Z)- and (E)-isomers in solution?

Answer:

- NOE NMR : Measures proximity of protons; the (Z)-isomer shows NOE correlations between the oxime -OH and furan protons .

- IR Spectroscopy : (Z)-isomer displays a broader O-H stretch (~3200 cm⁻¹) due to hydrogen bonding .

Advanced: How can stereospecific synthesis of the (Z)-isomer be optimized?

Answer:

- Reductive Methods : Use NaBH₄ to selectively reduce α-bromo ketone oximes, yielding >90% (Z)-isomer .

- Kinetic Control : Low-temperature reactions (0–20°C) favor (Z)-isomer formation by slowing isomerization .

Challenges : Competing tautomerization requires strict pH control (pH 5–6) and inert atmospheres to minimize byproducts .

Advanced: What mechanisms underlie the biological activity of this compound?

Answer:

Q. Table 2: Biological Activity Data

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus | 64 | |

| C. albicans | 32 |

Advanced: How to resolve contradictions in isomer stability reported across studies?

Answer:

Discrepancies arise from solvent polarity and temperature:

- Polar Solvents (e.g., DMSO) : Stabilize (Z)-isomer via hydrogen bonding .

- Nonpolar Solvents (e.g., CCl₄) : Favor (E)-isomer due to reduced solvation .

Recommendation : Conduct stability assays under controlled solvent/temperature conditions and validate via HPLC .

Advanced: What computational strategies predict the reactivity of this compound?

Answer:

- DFT Calculations : Model hydrogen-bonding interactions and electron density maps to predict sites for electrophilic attack .

- Molecular Docking : Simulate binding to biological targets (e.g., fungal lanosterol demethylase) to guide SAR studies .

Advanced: What methodological challenges arise in purifying this compound?

Answer:

- Isomer Separation : Requires chiral chromatography (e.g., cellulose-based columns) or fractional crystallization .

- Byproduct Formation : Trace aldehydes from retro-oximation must be removed via activated charcoal treatment .

Optimization : Use preparative HPLC with a polar stationary phase (C18) and acetonitrile/water gradient .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.